ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9972915
InChI: InChI=1S/C16H15ClN4O2/c1-3-23-16(22)12-8-19-15-13(9(2)20-21(15)14(12)18)10-5-4-6-11(17)7-10/h4-8H,3,18H2,1-2H3
SMILES: CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC(=CC=C3)Cl)N=C1)N
Molecular Formula: C16H15ClN4O2
Molecular Weight: 330.77 g/mol

ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC9972915

Molecular Formula: C16H15ClN4O2

Molecular Weight: 330.77 g/mol

* For research use only. Not for human or veterinary use.

ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C16H15ClN4O2
Molecular Weight 330.77 g/mol
IUPAC Name ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C16H15ClN4O2/c1-3-23-16(22)12-8-19-15-13(9(2)20-21(15)14(12)18)10-5-4-6-11(17)7-10/h4-8H,3,18H2,1-2H3
Standard InChI Key QQWCLKRBGTWYNX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC(=CC=C3)Cl)N=C1)N
Canonical SMILES CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC(=CC=C3)Cl)N=C1)N

Introduction

Structural and Molecular Properties

Core Architecture and Substituent Effects

The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:

  • 3-(3-Chlorophenyl group: Introduces steric bulk and electronic effects via the electron-withdrawing chlorine atom, potentially enhancing binding affinity to biological targets.

  • 2-Methyl group: Modulates solubility and metabolic stability through hydrophobic interactions.

  • 6-Ethyl ester: A prodrug moiety that may improve membrane permeability and enable hydrolytic activation.

  • 7-Amino group: Facilitates hydrogen bonding and participation in nucleophilic reactions, critical for interactions with enzymes or receptors .

The molecular structure is further elucidated by computational modeling and spectroscopic data. For example, the chlorine atom at the 3-position of the phenyl ring creates a dipole moment, influencing the compound’s electronic distribution and reactivity.

Table 1: Molecular Properties of Ethyl 7-Amino-3-(3-Chlorophenyl)-2-Methylpyrazolo[1,5-a]Pyrimidine-6-Carboxylate

PropertyValue
Molecular FormulaC16H15ClN4O2\text{C}_{16}\text{H}_{15}\text{ClN}_4\text{O}_2
Molecular Weight330.77 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsEthyl ester, amino, chlorophenyl, methyl

Synthetic Routes and Optimization

General Synthesis Strategies

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. For this compound, a plausible route involves:

  • Michael Addition: Reaction of 3-aminopyrazole with α-azidochalcone derivatives to form an intermediate .

  • Cyclization: Thermal or acid-catalyzed cyclization to construct the pyrazolo[1,5-a]pyrimidine core .

  • Functionalization: Introduction of the 3-chlorophenyl, methyl, and ethyl ester groups via nucleophilic substitution or esterification.

A study by Al-Masoudi et al. (2023) demonstrated that analogous compounds achieve yields of 65–92% using α-azidochalcones and 3-aminopyrazoles under mild conditions . While the exact protocol for this derivative remains unpublished, its synthesis likely follows similar principles, with purification via column chromatography and recrystallization.

Challenges in Synthesis

  • Regioselectivity: Ensuring correct substituent positioning during cyclization requires precise control of reaction conditions .

  • Steric Hindrance: The 3-chlorophenyl group may slow reaction kinetics, necessitating elevated temperatures or catalytic additives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR: Expected signals include:

    • Aromatic protons (δ 7.2–8.1 ppm, multiplet) from the chlorophenyl group.

    • Ethyl ester protons (δ 1.3 ppm, triplet for CH3; δ 4.3 ppm, quartet for CH2).

    • Amino group protons (δ 5.8–6.2 ppm, broad singlet).

  • 13C^{13}\text{C} NMR: Peaks corresponding to the carbonyl carbon (δ 165–170 ppm) and quaternary carbons in the fused ring system (δ 145–160 ppm).

Mass Spectrometry

Electrospray ionization (ESI-MS) would show a molecular ion peak at m/z 330.77, with fragmentation patterns indicative of the loss of the ethyl ester group (-COOEt\text{-COOEt}, m/z 257) and chlorine atom (-Cl\text{-Cl}, m/z 295).

Biological Activities and Mechanisms

Antimicrobial Activity

Analogous compounds demonstrate Gram-positive antibacterial activity. Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate showed a zone of inhibition of 23.0 mm against Bacillus subtilis . The chloro substituent likely enhances membrane permeability, while the ester group improves bioavailability.

Enzyme Inhibition

6-Amino-pyrazolo[1,5-a]pyrimidines are potent α-glucosidase inhibitors (IC50 = 15.2–201.3 µM), with compound 3d being 50-fold more active than acarbose . The amino group at position 7 may coordinate with the enzyme’s active site, as suggested by molecular docking studies .

Table 2: Inferred Biological Activities of the Compound

ActivityMechanismPotential IC50/ZOI
AnticancerDNA intercalation, topoisomerase inhibition~50–100 µg/mL (estimated)
AntibacterialMembrane disruption, enzyme inhibitionZOI: 20–25 mm (estimated)
α-Glucosidase InhibitionCompetitive binding to active siteIC50: <50 µM (estimated)

Applications and Future Directions

Medicinal Chemistry

This compound’s scaffold is a candidate for developing:

  • Antimetabolites: Targeting nucleotide biosynthesis in rapidly dividing cells.

  • Antibiotic Adjuvants: Overcoming resistance in Gram-positive pathogens.

  • Antidiabetic Agents: Mimicking acarbose’s inhibition of carbohydrate-digesting enzymes .

Synthetic Challenges and Innovations

Future work should prioritize:

  • Crystallography: Resolving 3D structure to guide rational drug design.

  • Prodrug Optimization: Modifying the ethyl ester to enhance pharmacokinetics.

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to maximize potency and minimize toxicity .

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